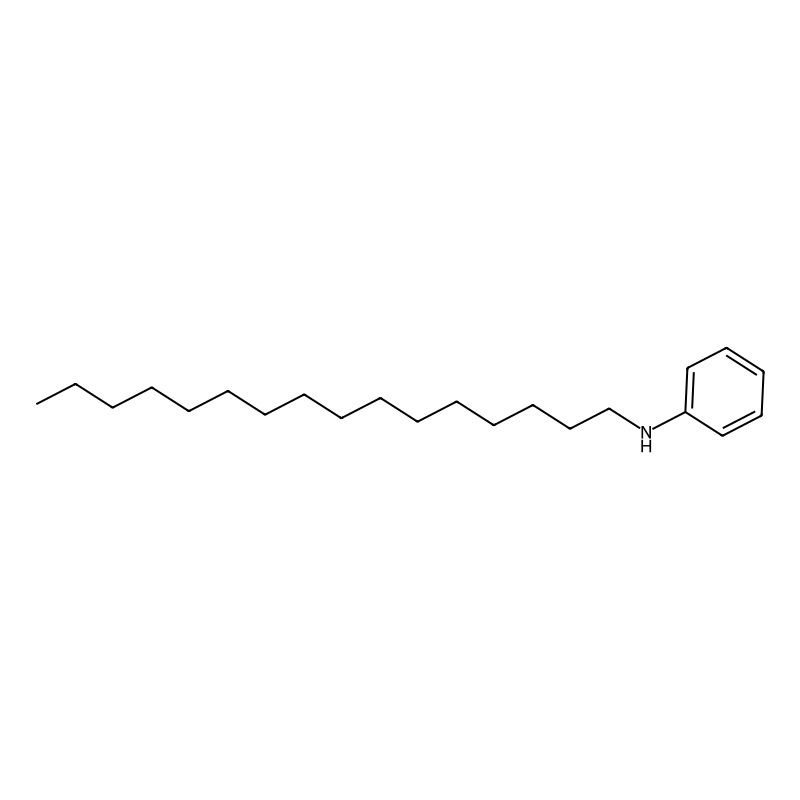

N-hexadecylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-hexadecylaniline is a specialized amphiphilic aromatic amine characterized by a polymerizable aniline headgroup and a highly hydrophobic 16-carbon alkyl tail. In procurement and material design, it serves as a critical precursor for synthesizing solution-processable conducting polymers, fabricating highly ordered Langmuir-Blodgett (LB) films, and formulating advanced corrosion inhibitors [1]. Its dual functionality—combining the electrochemical reactivity of an aromatic amine with the extreme lipophilicity of a cetyl chain—makes it a superior choice over standard anilines for applications requiring organic phase compatibility, steric stabilization, and robust hydrophobic barrier formation [2].

References

- [1] Massoumi, B., et al. 'Chemical modification of nano-structured polyaniline by N-grafting of hexadecylbromide.' Designed Monomers and Polymers 15.4 (2012): 333-345.

- [2] Gupta, R. K., & Singh, R. A. 'Inhibition of corrosion by poly(N-hexadecylaniline)/docosanol mixed Langmuir–Blodgett films on copper in sea water.' Materials Chemistry and Physics 97.2-3 (2006): 226-229.

Replacing N-hexadecylaniline with unsubstituted aniline or shorter-chain derivatives (e.g., N-butylaniline, N-octylaniline) fundamentally compromises material processability and barrier performance. Unsubstituted polyaniline suffers from intractable insolubility in common organic solvents, severely limiting its manufacturability in solution-casting workflows [1]. Furthermore, in surface-coating and corrosion-inhibition applications, shorter alkyl chains fail to achieve the dense, sterically hindered packing required for stable Langmuir-Blodgett monolayers, leading to rapid degradation of the protective barrier in harsh aqueous environments like seawater [2].

References

- [1] Massoumi, B., et al. 'Chemical modification of nano-structured polyaniline by N-grafting of hexadecylbromide.' Designed Monomers and Polymers 15.4 (2012): 333-345.

- [2] Gupta, R. K., & Singh, R. A. 'Inhibition of corrosion by poly(N-hexadecylaniline)/docosanol mixed Langmuir–Blodgett films on copper in sea water.' Materials Chemistry and Physics 97.2-3 (2006): 226-229.

Enhanced Organic Solvent Processability via N-Grafting

The synthesis of conducting polymers often faces a critical bottleneck due to the insolubility of the polyaniline backbone. N-grafting with hexadecyl groups to form poly(N-hexadecylaniline) resolves this by introducing massive steric bulk and lipophilicity. Compared to unsubstituted polyaniline, which is largely insoluble in non-polar and weakly polar media, poly(N-hexadecylaniline) demonstrates complete solubility in common organic solvents such as chloroform, dichloromethane, and THF, enabling scalable solution-casting and spin-coating manufacturing workflows while retaining core electroactivity [1].

| Evidence Dimension | Polymer solubility in organic solvents (CHCl3, THF) |

| Target Compound Data | Poly(N-hexadecylaniline) is highly soluble, enabling solution-phase processing. |

| Comparator Or Baseline | Unsubstituted polyaniline (insoluble/intractable in common organic solvents). |

| Quantified Difference | Shift from an intractable solid to a fully solution-processable polymer. |

| Conditions | Room temperature dissolution in THF/CHCl3. |

Essential for buyers procuring precursors for printable electronics or conductive coatings where solution processability is a strict manufacturing requirement.

Superior Barrier Formation in Aggressive Aqueous Media

In marine and high-salinity industrial environments, standard small-molecule inhibitors rapidly desorb or fail to form cohesive barriers. N-hexadecylaniline, however, can be polymerized and co-deposited as a Langmuir-Blodgett (LB) film. Studies on poly(N-hexadecylaniline)/docosanol mixed LB films on copper substrates demonstrate an exceptional corrosion inhibition efficiency of ~95% even after 8 weeks of continuous exposure to seawater [1]. This dramatically outperforms conventional short-chain aniline derivatives, which cannot maintain long-term structural integrity or sufficient hydrophobicity under prolonged osmotic and ionic stress.

| Evidence Dimension | Long-term corrosion inhibition efficiency |

| Target Compound Data | ~95% efficiency after 8 weeks. |

| Comparator Or Baseline | Standard short-chain aniline inhibitors (rapid desorption/failure over extended periods). |

| Quantified Difference | Maintenance of >90% inhibition over an 8-week extended timeframe. |

| Conditions | Copper substrate immersed in seawater, Langmuir-Blodgett film deposition. |

Justifies the procurement of the hexadecyl-substituted variant for high-value marine coatings and long-term metal asset protection where maintenance is costly.

Stable Monolayer Formation via Langmuir-Blodgett Techniques

The fabrication of highly ordered molecular electronics requires precursors capable of forming stable, insoluble monolayers at the air-water interface. N-hexadecylaniline possesses an ideal hydrophilic-lipophilic balance for this purpose. Unlike unsubstituted aniline, which is too water-soluble to form a Langmuir monolayer, the 16-carbon tail of N-hexadecylaniline anchors the molecule at the interface, allowing for precise layer-by-layer transfer onto solid substrates [1]. This structural order is critical for producing uniform, defect-free thin films for sensor and semiconductor applications.

| Evidence Dimension | Monolayer stability at the air-water interface |

| Target Compound Data | Forms stable, compressible, and transferable insoluble monolayers. |

| Comparator Or Baseline | Unsubstituted aniline (dissolves in the aqueous subphase; cannot form LB films). |

| Quantified Difference | Enables layer-by-layer LB deposition (binary capability: Yes vs. No). |

| Conditions | Air-water interface in a Langmuir trough. |

Essential for buyers developing molecular electronics, sensors, or nanoscale coatings where precise, monomolecular thickness control is required.

Solution-Processable Conducting Polymer Inks

Poly(N-hexadecylaniline) synthesized from this precursor is highly soluble in organic solvents like chloroform and THF. This makes it an ideal candidate for formulating conductive inks used in printed electronics, flexible sensors, and spin-coated antistatic layers, where unsubstituted polyaniline cannot be processed due to insolubility [1].

Marine-Grade Anti-Corrosive Coatings

Due to its ability to form dense, highly hydrophobic Langmuir-Blodgett monolayers, N-hexadecylaniline is perfectly suited for advanced anti-corrosive coatings on copper and other metal assets exposed to harsh, high-salinity environments like seawater, offering long-term protection that standard inhibitors lack [2].

Molecular Electronics and Sensor Fabrication

The amphiphilic nature of N-hexadecylaniline allows for the precise, layer-by-layer deposition of ultrathin films via the Langmuir-Blodgett technique. This monomolecular control over thickness and orientation is critical when procuring materials for the fabrication of organic semiconductors, chemical sensors, and customized dielectric layers [2].

References

- [1] Massoumi, B., et al. 'Chemical modification of nano-structured polyaniline by N-grafting of hexadecylbromide.' Designed Monomers and Polymers 15.4 (2012): 333-345.

- [2] Gupta, R. K., & Singh, R. A. 'Inhibition of corrosion by poly(N-hexadecylaniline)/docosanol mixed Langmuir–Blodgett films on copper in sea water.' Materials Chemistry and Physics 97.2-3 (2006): 226-229.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types